![molecular formula C25H20ClN3O2S B2807879 3-(2-chlorobenzyl)-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one CAS No. 422273-36-7](/img/structure/B2807879.png)
3-(2-chlorobenzyl)-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
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Description
3-(2-chlorobenzyl)-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a useful research compound. Its molecular formula is C25H20ClN3O2S and its molecular weight is 461.96. The purity is usually 95%.
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Scientific Research Applications
Tetrahydroisoquinoline Derivatives in Therapeutics
Tetrahydroisoquinolines (THIQs) are recognized as "privileged scaffolds" in drug discovery, initially known for neurotoxicity but later found to have neuroprotective properties against Parkinsonism in mammals. THIQs have shown promise as anticancer agents, with trabectedin (a THIQ derivative) approved by the US FDA for treating soft tissue sarcomas, highlighting the scaffold's significance in anticancer drug discovery. Their varied therapeutic applications extend to cancer, malaria, CNS disorders, cardiovascular and metabolic disorders, showcasing their potential in addressing a broad spectrum of diseases. The pharmacological importance of isoquinoline derivatives further underscores their biological activities, including anti-fungal, anti-Parkinsonism, anti-tubercular, and anti-tumor effects, among others, serving as a foundation for novel pharmacotherapeutic applications (Singh & Shah, 2017); (Danao et al., 2021).
Chloroquine Derivatives and Antimalarial Research
Chloroquine (CQ) derivatives, while structurally distinct from the compound , illustrate the approach of chemical modification for therapeutic use. Initially used as antimalarials, CQ derivatives have been repurposed for various infectious and noninfectious diseases due to their biochemical properties. This demonstrates the potential of chemical compounds, once primarily focused on a single application, to be repurposed and studied for broader therapeutic roles, including their combination with other drugs for enhanced efficacy (Njaria et al., 2015).
Redox Mediators in Organic Pollutant Treatment
In environmental sciences, the study of redox mediators illustrates the application of chemical compounds in enhancing the degradation efficiency of recalcitrant pollutants. This research area, while not directly therapeutic, showcases the diverse applications of chemical research in addressing environmental challenges. Enzyme-redox mediator systems significantly improve the degradation of aromatic compounds, highlighting the interdisciplinary potential of chemical compounds in both health and environmental sustainability (Husain & Husain, 2007).
properties
IUPAC Name |
3-[(2-chlorophenyl)methyl]-7-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN3O2S/c26-21-8-4-3-7-19(21)15-29-24(31)20-10-9-17(13-22(20)27-25(29)32)23(30)28-12-11-16-5-1-2-6-18(16)14-28/h1-10,13H,11-12,14-15H2,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWHDPOVBYUKWHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CC4=C(C=C3)C(=O)N(C(=S)N4)CC5=CC=CC=C5Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorobenzyl)-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one |
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